Solifenacin
Übersicht
Beschreibung
Solifenacin ist ein Muskarinrezeptor-Antagonist, der hauptsächlich zur Behandlung von überaktiver Blase und neurogener Detrusorüberaktivität eingesetzt wird. Es wird unter dem Markennamen Vesicare vermarktet. This compound wirkt durch Verringerung der Blasenkontraktionen, wodurch Symptome wie Inkontinenz, Harnfrequenz und Dranggefühl gelindert werden .
Herstellungsmethoden
This compound kann durch verschiedene Methoden synthetisiert werden. Eine effiziente Methode umfasst die Reaktion von Chinuclidin-3-ol mit Bis(aryl)carbonat, um (3R)-1-Azabicyclo[2.2.2]oct-3-yl 4-Arylcarbonat zu bilden. Dieser Zwischenstoff wird dann in einer inerten Atmosphäre mit (1S)-1-Phenyl-1,2,3,4-Tetrahydroisochinolin behandelt, um Solifenacinbase zu bilden, die anschließend in ihre pharmazeutisch akzeptablen Salze umgewandelt wird . Eine andere Methode umfasst die Aktivierung von (3R)-Chinuclidin-3-ol zu einem gemischten aktiven Carbonatderivat durch Behandlung mit Bis(4-nitrophenyl)carbonat. Das aktive Carbonat wird dann bei Umgebungstemperatur mit einem enantiomerenreinen Amin umgesetzt, ohne dass eine Base verwendet wird, wodurch enantiomerenreines this compound mit einer Gesamtausbeute von 90% erhalten wird .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten chemischer Reaktionen:
Oxidation: This compound unterliegt einer N-Oxidation am Chinuclidinring durch Cytochrom-P450-Enzyme.
Hydroxylierung: Der Tetrahydroisochinolonring wird durch CYP3A4, CYP1A1 und CYP2D6 4R-hydroxyliert.
Glucuronidierung: This compound kann einer direkten Glucuronidierung unterliegen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Cytochrom-P450-Enzyme und Glucuronidierungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind der 4R-Hydroxy-Metabolit und der 4R-Hydroxy-N-Oxid-Metabolit .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Medizin: Es wird zur Behandlung von überaktiver Blase und neurogener Detrusorüberaktivität verwendet. .
Pharmakologie: Forschungen zur Pharmakodynamik und Pharmakokinetik von this compound helfen, seine Wirksamkeit und Sicherheitsprofile zu verstehen.
Wirkmechanismus
This compound ist ein kompetitiver Muskarinrezeptor-Antagonist. Es hat die höchste Affinität für M3-, M1- und M2-Muskarinrezeptoren. In der Blase sind 80% der Muskarinrezeptoren M2, während 20% M3 sind. Die Antagonisierung des M3-Rezeptors durch this compound verhindert die Kontraktion des Detrusormuskels, während die Antagonisierung des M2-Rezeptors die Kontraktion der glatten Muskulatur in der Blase verhindern kann . Diese Wirkung trägt dazu bei, die Blasenkontraktionen zu reduzieren und die Symptome einer überaktiven Blase zu lindern.
Wissenschaftliche Forschungsanwendungen
Solifenacin has a wide range of scientific research applications:
Medicine: It is used to treat overactive bladder and neurogenic detrusor overactivity. .
Pharmacology: Research on this compound’s pharmacodynamics and pharmacokinetics helps in understanding its efficacy and safety profiles.
Wirkmechanismus
Target of Action
Solifenacin is a competitive muscarinic receptor antagonist . It primarily targets the M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 . These receptors play a crucial role in the contraction of smooth muscle, particularly in the bladder .
Mode of Action
This compound’s antagonism of the M3 receptor prevents contraction of the detrusor muscle , while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder . This interaction with its targets results in the relaxation of the bladder muscles, reducing the urge to urinate .
Biochemical Pathways
The primary metabolic route of this compound is through hepatic metabolism via cytochrome P450 (CYP) 3A4 . Only about 7% (3-13%) of the dose is excreted unchanged in the urine . The metabolites of this compound are unlikely to contribute to its clinical effects .
Pharmacokinetics
It reaches peak plasma concentrations of 24.0 and 40.6 ng/mL 3–8 hours after long-term oral administration of a 5 or 10 mg this compound dose, respectively . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration . Urinary excretion plays a minor role in the elimination of this compound, resulting in renal clearance of 0.67–1.51 L/h .
Result of Action
The molecular and cellular effects of this compound’s action result in the treatment of overactive bladder with urinary incontinence, urgency, and frequency . By preventing the contraction of the detrusor and smooth muscles in the bladder, this compound reduces the urge to urinate, thus alleviating the symptoms associated with an overactive bladder .
Action Environment
Environmental factors such as age, liver function, and kidney function can influence the action, efficacy, and stability of this compound. Exposure to this compound is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment . Additionally, coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day can also increase exposure to this compound .
Biochemische Analyse
Biochemical Properties
Solifenacin interacts with muscarinic acetylcholine receptors, specifically the M2 and M3 receptors . It acts as an antagonist, blocking the action of acetylcholine, a neurotransmitter that mediates various cellular responses including contraction of smooth muscles .
Cellular Effects
By blocking the action of acetylcholine on muscarinic receptors, this compound reduces the contraction of smooth muscles in the bladder, thereby reducing urinary urgency and frequency . This impacts cell signaling pathways related to muscle contraction and relaxation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the muscarinic acetylcholine receptors and blocking their activation . This prevents the downstream effects of receptor activation, including intracellular signaling pathways that lead to muscle contraction .
Temporal Effects in Laboratory Settings
This compound has a terminal elimination half-life of approximately 45 to 68 hours . This long half-life allows for once-daily dosing . The stability and long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been studied at various dosages . The drug has been shown to be effective at reducing urinary frequency and urgency, with higher doses generally leading to greater effects .
Metabolic Pathways
This compound undergoes N-oxidation at the quinuclidin ring by cytochrome P450, though the exact enzymes are not revealed in the literature . The tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, this compound can undergo direct glucuronidation . Only this compound and the 4R-hydroxy metabolite are pharmacologically active .
Transport and Distribution
This compound has an apparent volume of distribution of 600 L, is 93–96% plasma protein bound, and probably crosses the blood-brain barrier . This suggests that the drug is widely distributed in the body and can reach various tissues .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the cell membrane where the muscarinic acetylcholine receptors are located .
Vorbereitungsmethoden
Solifenacin can be synthesized through several methods. One efficient method involves the reaction of quinuclidin-3-ol with bis(aryl) carbonate to form (3R)-1-azabicyclo[2.2.2]oct-3-yl 4-aryl carbonate. This intermediate is then treated with (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in an inert atmosphere to form this compound base, which is subsequently converted into its pharmaceutically acceptable salts . Another method involves the activation of (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis(4-nitrophenyl)carbonate. The active carbonate is then reacted with an enantiomerically pure amine without using any base at ambient temperature, providing enantiomerically pure this compound with an overall yield of 90% .
Analyse Chemischer Reaktionen
Solifenacin undergoes several types of chemical reactions:
Oxidation: This compound undergoes N-oxidation at the quinuclidin ring by cytochrome P450 enzymes.
Hydroxylation: The tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6.
Glucuronidation: This compound can undergo direct glucuronidation.
Common reagents used in these reactions include cytochrome P450 enzymes and glucuronidation agents. The major products formed from these reactions are the 4R-hydroxy metabolite and the 4R-hydroxy N-oxide metabolite .
Vergleich Mit ähnlichen Verbindungen
Solifenacin wird oft mit anderen Antimuskarinika wie Oxybutynin, Tolterodin und Darifenacin verglichen. Während all diese Verbindungen zur Behandlung von überaktiver Blase eingesetzt werden, zeichnet sich this compound durch einen verbesserten therapeutischen Index aus, der eine vergleichbare Wirksamkeit bietet, aber mit potenziell reduzierten Nebenwirkungen . Weitere ähnliche Verbindungen sind:
Oxybutynin: Bekannt für seine Wirksamkeit, aber mit einem höheren Auftreten von Mundtrockenheit.
Tolterodin: Ähnliche Wirksamkeit wie this compound, aber mit anderen Nebenwirkungsprofilen.
Darifenacin: Ein weiteres Antimuskarinikum mit einem ähnlichen Wirkmechanismus.
This compound zeichnet sich durch seine lange Wirkdauer aus, die üblicherweise einmal täglich eingenommen wird, was zu einer besseren Compliance der Patienten beiträgt .
Eigenschaften
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOUYBDGKBSUES-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048289 | |
Record name | Solifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Solifenacin is a competitive muscarinic receptor antagonist. It has the highest affinity for M3, M1, and M2 muscarinic receptors. 80% of the muscarinic receptors in the bladder are M2, while 20% are M3. Solifenacin's antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder. | |
Record name | Solifenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
242478-37-1 | |
Record name | Solifenacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=242478-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solifenacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solifenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Solifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLIFENACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8910SQJ1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
134-136 | |
Record name | Solifenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Solifenacin acts as a competitive antagonist of muscarinic receptors, specifically targeting the M3 subtype. [] This action inhibits acetylcholine-induced bladder smooth muscle contractions, thus reducing bladder overactivity. []
A: this compound exhibits higher selectivity for M3 receptors compared to M1, M2, M4, and M5 subtypes. [] This selectivity profile contributes to its favorable side effect profile compared to less selective antimuscarinic agents like oxybutynin. []
A: By blocking M3 receptors, this compound increases bladder capacity, decreases detrusor muscle contractions, and reduces the sensation of urgency to void. [] This ultimately leads to a decrease in OAB symptoms like urinary frequency, urgency, and incontinence. []
A: this compound is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 enzyme. [] Therefore, co-administration with strong CYP3A4 inhibitors like ketoconazole can increase this compound exposure and may necessitate dosage adjustments. []
A: Yes, patients with renal impairment, particularly severe renal impairment, exhibit higher exposure and prolonged elimination half-life of this compound. [] This may necessitate a lower starting dose (5 mg once daily) in patients with severe renal impairment. []
A: The standard recommended starting dose of this compound is 5 mg once daily. [] This dose can be increased to 10 mg once daily for improved efficacy, but with a potential increase in the risk of dry mouth. []
A: Yes, studies in anesthetized rats demonstrated that this compound effectively increased bladder capacity and decreased maximum intravesical pressure, indicating a reduction in bladder overactivity. []
A: Numerous randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of this compound in significantly reducing OAB symptoms like urinary frequency, urgency, and incontinence episodes compared to placebo. [, , , ]
A: The most common adverse event associated with this compound is dry mouth, which is typically mild in severity. [] Other reported side effects include constipation, blurred vision, and headache. [, , ]
A: As a CYP3A4 substrate, this compound's metabolism can be inhibited by strong CYP3A4 inhibitors like ketoconazole, potentially leading to increased drug exposure. [] Dosage adjustments may be necessary when co-administering this compound with such medications.
A: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound and its metabolites in plasma samples. [, ] This technique is crucial for pharmacokinetic studies and therapeutic drug monitoring.
A: Yes, validated LC-MS/MS methods have been developed for the simultaneous quantification of this compound and tamsulosin in biological samples. [, ] These methods enable the study of pharmacokinetic interactions and optimize dosing regimens for combination therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.